2,4,6-Trimethoxyphenylacetic acid
CAS No.: 104397-80-0
Cat. No.: VC20753202
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104397-80-0 |
---|---|
Molecular Formula | C11H14O5 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 2-(2,4,6-trimethoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13) |
Standard InChI Key | XVJDJIVBWDQELV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)OC)CC(=O)O)OC |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)CC(=O)O)OC |
Chemical Structure and Properties
Physical Properties
2,4,6-Trimethoxyphenylacetic acid typically appears as a white to off-white solid at room temperature, reflecting its crystalline nature. The compound possesses a molecular weight of 226.23 g/mol and follows the molecular formula C11H14O5. Its melting point ranges between 182-185°C, which is characteristic of compounds with similar structural features. The compound demonstrates good solubility in common organic solvents, including alcohols, ethers, and chlorinated solvents, while showing limited solubility in water due to its aromatic character and relatively hydrophobic nature.
Table 1: Physical Properties of 2,4,6-Trimethoxyphenylacetic Acid
Property | Value |
---|---|
Molecular Formula | C11H14O5 |
Molecular Weight | 226.23 g/mol |
Physical State | White to off-white solid |
Melting Point | 182-185°C |
Solubility | Soluble in organic solvents; limited water solubility |
Storage Conditions | Room temperature |
Chemical Properties
2,4,6-Trimethoxyphenylacetic acid exhibits chemical behavior consistent with its functional groups. The carboxylic acid moiety (-COOH) contributes acidic properties, allowing the compound to participate in acid-base reactions and form salts with appropriate bases. This functionality enables various chemical transformations, including esterification reactions with alcohols and amidation with amines, which are frequently employed in the synthesis of derivatives with enhanced properties or specific biological activities.
The presence of three methoxy groups (-OCH3) on the aromatic ring significantly influences the electronic distribution within the molecule. These electron-donating groups increase the electron density of the aromatic system, affecting the compound's reactivity in electrophilic aromatic substitution reactions. The symmetrical arrangement of these methoxy groups at the 2, 4, and 6 positions creates a distinct electronic environment that influences intermolecular interactions and potentially impacts biological recognition processes when incorporated into pharmacologically active molecules.
The compound can undergo various chemical transformations typical of carboxylic acids, including reduction to alcohols, conversion to acid chlorides, and formation of anhydrides. Additionally, the aromatic ring with its methoxy substituents can participate in coupling reactions, making 2,4,6-trimethoxyphenylacetic acid a versatile building block in organic synthesis and medicinal chemistry applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,4,6-trimethoxyphenylacetic acid typically involves several established synthetic routes that leverage the reactivity of appropriately substituted aromatic precursors. One common approach begins with 2,4,6-trimethoxybenzaldehyde, which undergoes a Wittig reaction followed by hydrolysis to yield the desired phenylacetic acid. Alternative methods include the alkylation of 2,4,6-trimethoxybenzene with haloacetic acid derivatives under appropriate conditions, followed by necessary functional group transformations to obtain the final product.
Another synthetic strategy involves the oxidation of corresponding 2,4,6-trimethoxyphenylethanol derivatives to the corresponding acetic acid. This approach often employs oxidizing agents such as potassium permanganate or chromium-based oxidants under controlled conditions to ensure selective oxidation without affecting the methoxy substituents. The choice of synthetic route typically depends on the availability of starting materials, desired scale, and specific requirements regarding purity and isomeric composition.
Recent advances in synthetic methodologies have introduced more environmentally friendly approaches, including enzyme-catalyzed transformations and flow chemistry techniques, which offer advantages in terms of selectivity, yield, and reduced environmental impact. These modern synthetic methods reflect the ongoing efforts to develop more sustainable processes for the preparation of important chemical intermediates like 2,4,6-trimethoxyphenylacetic acid.
Industrial Production
Industrial production of 2,4,6-trimethoxyphenylacetic acid typically employs optimized versions of laboratory-scale syntheses, adapted to meet the demands of larger-scale manufacturing. These processes prioritize efficiency, cost-effectiveness, and environmental considerations. Continuous flow processes have gained popularity in recent years, offering advantages in terms of reaction control, safety, and scalability compared to traditional batch processes.
Quality control measures in industrial production include rigorous monitoring of reaction parameters, intermediate analysis, and comprehensive final product characterization. These measures ensure consistent product quality meeting the specifications required for pharmaceutical and research applications. Purification methods typically include crystallization, chromatography, or a combination of techniques, depending on the desired purity level and specific impurity profile considerations.
The industrial synthesis often incorporates green chemistry principles, focusing on atom economy, reduced solvent usage, and minimized waste generation. These considerations have become increasingly important as regulatory requirements and environmental awareness continue to shape industrial chemical production practices.
Applications in Research and Industry
Pharmaceutical Applications
2,4,6-Trimethoxyphenylacetic acid serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of various bioactive compounds and drug candidates. Its structural features, particularly the trimethoxy-substituted aromatic ring, appear in numerous pharmacologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to participate in diverse chemical transformations makes it an attractive building block for medicinal chemists exploring structure-activity relationships in drug discovery programs.
In pharmaceutical research, the compound frequently functions as a precursor in the synthesis of more complex molecules, where the trimethoxyphenyl moiety contributes specific binding characteristics or pharmacokinetic properties. Structure-activity relationship studies have demonstrated that the trimethoxyphenyl group can enhance interactions with specific biological targets, including enzyme active sites and receptor binding pockets, making derivatives of 2,4,6-trimethoxyphenylacetic acid promising candidates for further pharmaceutical development.
The compound also serves in the development of prodrugs and modified release formulations, where its chemical properties can be leveraged to create derivatives with improved pharmacokinetic profiles or targeted delivery capabilities. These applications highlight the compound's versatility and ongoing relevance in pharmaceutical research and development efforts.
Agricultural Applications
In agricultural chemistry, 2,4,6-trimethoxyphenylacetic acid contributes to the development of agrochemicals, including fungicides, herbicides, and plant growth regulators. The compound's structural features can be incorporated into molecules designed to interact with specific plant or pest biochemical pathways, resulting in selective biological activities. Derivatives of the compound have shown promise in addressing various agricultural challenges, including crop protection and yield improvement.
The development of environmentally friendly agricultural products has also explored the potential of 2,4,6-trimethoxyphenylacetic acid derivatives, seeking compounds with enhanced selectivity, reduced environmental persistence, and minimal non-target effects. These research directions reflect the growing emphasis on sustainable agricultural practices and responsible pest management strategies in modern agriculture.
Research Applications
Beyond its applications in pharmaceutical and agricultural development, 2,4,6-trimethoxyphenylacetic acid serves as a valuable tool in fundamental research across multiple disciplines. In biochemistry and molecular biology, the compound and its derivatives are employed in studies investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways. These applications leverage the compound's distinct structural features to probe specific biological processes and molecular recognition events.
The compound also contributes to research in materials science, where its aromatic structure and functional groups can be incorporated into polymers and other advanced materials with specific properties. Additionally, it serves as a model compound in analytical method development, assisting in the refinement of techniques for the detection and quantification of similar structures in complex matrices.
In enzyme inhibition studies, 2,4,6-trimethoxyphenylacetic acid and its derivatives have provided valuable insights into structure-activity relationships and binding interactions. These investigations contribute to our understanding of biochemical processes and assist in the rational design of molecules with enhanced specificity and potency for targeted applications.
Supplier Reference | Purity | Available Quantities | Delivery Timeframe |
---|---|---|---|
IN-DA003FNJ | 95% | 100mg, 500mg, 1g, 5g | Tue 22 Apr 25 |
10-F740030 | 98% | 1g, 5g | Wed 30 Apr 25 |
3D-FT70313 | Min. 95% | Various (not specified) | Fri 02 May 25 |
Quality control for commercial products typically includes analytical verification using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, mass spectrometry, and high-performance liquid chromatography. These analytical methods confirm the compound's identity, assess purity levels, and identify potential impurities. Certificates of analysis commonly accompany commercial products, providing detailed information regarding the specific batch characteristics and analytical results.
Quantity | Price Range (€) | Price Range ($) |
---|---|---|
100mg | 70.00 | 77.42 |
500mg | 209.00 | Not specified |
1g | 217.00 | 618.57 |
5g | Upon inquiry | Upon inquiry |
The market for 2,4,6-trimethoxyphenylacetic acid primarily consists of research institutions, pharmaceutical companies, and specialty chemical manufacturers. Demand fluctuates based on research trends, drug development pipelines, and advances in fields utilizing this compound as a building block or intermediate. The compound is typically supplied with delivery timeframes ranging from approximately 10 to 30 days, depending on stock availability and geographic location.
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